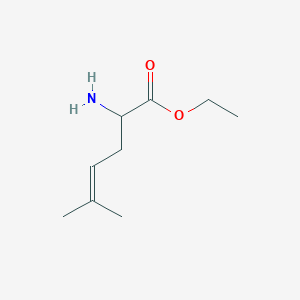

Ethyl 2-amino-5-methylhex-4-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

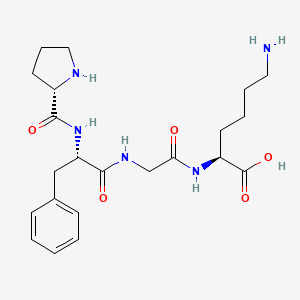

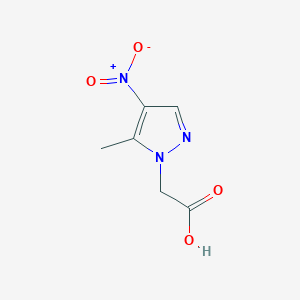

Ethyl 2-amino-5-methylhex-4-enoate is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-methylhex-4-enoate consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . More detailed structural information, including NMR, HPLC, LC-MS, UPLC, and more, can be found in the relevant literature .Physical And Chemical Properties Analysis

Ethyl 2-amino-5-methylhex-4-enoate has a molecular weight of 171.24 . More detailed physical and chemical properties, including its boiling point and storage conditions, can be found in the relevant literature .Applications De Recherche Scientifique

Pharmacology

In the realm of pharmacology , Ethyl 2-amino-5-methylhex-4-enoate serves as a building block for the synthesis of various pharmacologically active molecules. Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, it can be used to synthesize compounds with analgesic or anti-inflammatory properties .

Organic Synthesis

As a reagent in organic synthesis , this compound provides a valuable starting material for the construction of complex molecular architectures. It is particularly useful in the synthesis of gamma-amino acids, which are important components in the development of peptide analogs and enzyme inhibitors .

Medicinal Chemistry

In medicinal chemistry , Ethyl 2-amino-5-methylhex-4-enoate’s utility lies in its potential to create novel ligands for receptor binding studies. These ligands can help in understanding receptor-ligand interactions and contribute to the design of new drugs with improved efficacy and reduced side effects .

Agricultural Research

Within agricultural research , this compound can be explored for the synthesis of agrochemicals. Its structural flexibility allows for the creation of new pesticides or herbicides that can be more effective and environmentally friendly compared to existing solutions .

Material Science

In material science , Ethyl 2-amino-5-methylhex-4-enoate could be investigated for its potential in creating polymers with unique properties. These polymers might exhibit characteristics such as enhanced durability, resistance to degradation, or novel electrical properties, which can be applied in various industries .

Biochemistry Studies

Lastly, in biochemistry studies , this compound can be used as a probe to study enzyme-catalyzed reactions. It can act as a substrate analog to investigate the mechanisms of enzyme action, which is crucial for understanding metabolic pathways and designing enzyme inhibitors .

Propriétés

IUPAC Name |

ethyl 2-amino-5-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h5,8H,4,6,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJGNSOJOMXZDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438148 |

Source

|

| Record name | ethyl 2-amino-5-methylhex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-methylhex-4-enoate | |

CAS RN |

824394-14-1 |

Source

|

| Record name | ethyl 2-amino-5-methylhex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)